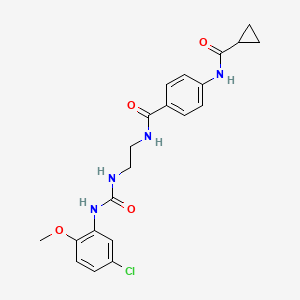

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide

描述

属性

IUPAC Name |

N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O4/c1-30-18-9-6-15(22)12-17(18)26-21(29)24-11-10-23-19(27)13-4-7-16(8-5-13)25-20(28)14-2-3-14/h4-9,12,14H,2-3,10-11H2,1H3,(H,23,27)(H,25,28)(H2,24,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKHYLHJBHXYHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and other diseases influenced by kinase activity. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including:

- Chloro and methoxy substituents on the phenyl ring.

- Ureido and carboxamide linkages that enhance its interaction with biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of specific kinases. For instance, bis-aryl urea derivatives have been shown to inhibit LIM kinases with high selectivity and potency (IC50 values < 25 nM), which is crucial for regulating cellular processes such as migration and invasion in cancer cells .

Inhibition of Kinase Activity

The compound has demonstrated significant inhibition of LIM kinases, which are involved in actin dynamics. This inhibition leads to reduced phosphorylation of cofilin, a protein that regulates actin filament turnover. In vitro studies showed that related compounds effectively inhibited cell invasion and migration in prostate cancer cells (PC-3) at concentrations less than 1 μM .

Antitumor Activity

In vivo studies have indicated that similar compounds can reduce tumor growth in mouse models. The ability to selectively inhibit LIMK1 while sparing other kinases (e.g., ROCK and JNK) suggests a favorable safety profile for therapeutic applications .

Study 1: LIM Kinase Inhibition

A study focused on the synthesis and evaluation of bis-aryl urea derivatives found that certain modifications enhanced selectivity for LIMK over other kinases. The most promising derivatives exhibited potent anti-invasive properties in cancer cell lines, highlighting the potential of such compounds in oncology .

Study 2: Neuroleptic Activity

Another investigation into benzamide derivatives revealed that modifications similar to those in this compound could lead to enhanced neuroleptic activity. Compounds were tested for their effects on apomorphine-induced stereotyped behavior in rats, demonstrating significant improvements in activity compared to standard treatments like metoclopramide .

Data Table: Biological Activity Summary

| Compound | Target Kinase | IC50 (nM) | Effect on Cell Migration | In Vivo Efficacy |

|---|---|---|---|---|

| Compound 18b | LIMK1 | <25 | Significant reduction | Tumor growth inhibition |

| Compound 55 | Neuroleptic receptor | Not specified | Not applicable | Enhanced activity vs. haloperidol |

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

Molecular Docking Insights (Inferred from )

The cyclopropane group may enhance binding via steric complementarity, whereas the ureidoethyl chain could facilitate polar interactions in enclosed environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。